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Compound of Interest

N-(4-Aminophenyl)-4-
Compound Name:
methylbenzenesulfonamide

cat. No.: B1331136

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(4-
Aminophenyl)-4-methylbenzenesulfonamide (CAS No: 6380-08-1). Due to the limited
availability of a complete, publicly accessible dataset, this guide combines available information
with predicted spectroscopic values based on analogous structures. This document is intended
to serve as a valuable resource for the synthesis, characterization, and application of this
compound in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-(4-Aminophenyl)-4-
methylbenzenesulfonamide.

Table 1: Infrared (IR) Spectroscopy Data
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Wavenumber (cm—?) Intensity Assignment

N-H stretch (asymmetric and

~3450-3350 Strong, Broad ]

symmetric, -NHz)
~3250 Medium N-H stretch (-SO2NH-)
~3100-3000 Medium Aromatic C-H stretch

N-H bend (-NHz) and Aromatic
~1620-1580 Strong

C=C stretch
~1500 Strong Aromatic C=C stretch
~1340-1310 Strong Asymmetric SOz stretch
~1170-1150 Strong Symmetric SO: stretch
~900 Medium S-N stretch

p-disubstituted benzene C-H
~830 Strong

bend

Note: These are predicted values based on typical vibrational frequencies for sulfonamides and
aromatic amines. Actual values may vary.

Table 2: 'H Nuclear Magnetic Resonance (NMR)
Spectroscopy Data (Predicted)
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

Aromatic H (ortho to -
~7.60 Doublet 2H

SO2)

Aromatic H (meta to -
~7.25 Doublet 2H

S0O2)

Aromatic H (ortho to -
~6.85 Doublet 2H

NH2)

Aromatic H (meta to -
~6.60 Doublet 2H

NH2)
~5.50 Broad Singlet 2H -NH:2
~9.80 Singlet 1H -SO2NH-
~2.35 Singlet 3H -CHs

Solvent: DMSO-de. These are predicted chemical shifts. A *H NMR spectrum is reported to be
available from Sigma-Aldrich, but the specific data is not publicly available.

Table 3: *C Nuclear Magnetic Resonance (NMR)
Spectroscopy Data (Predicted)
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Chemical Shift (6, ppm) Assighment

~145.0 Aromatic C (para to -NHz)
~143.0 Aromatic C (para to -CHs)
~138.0 Aromatic C (ipso to -SO2)
~129.5 Aromatic C (meta to -CHs3)
~127.0 Aromatic C (ortho to -S0O2)
~125.0 Aromatic C (ipso to -NH)
~122.0 Aromatic C (ortho to -NH2)
~114.0 Aromatic C (meta to -NH2)
~21.0 -CHs

Solvent: DMSO-de. These are predicted chemical shifts based on analogous structures.

Table 4: Mass Spectrometry (MS) Data (Predicted)

m/z Relative Intensity (%) Assignment

262 High [M]* (Molecular lon)
172 Medium [M - CeHsNH]*

155 High [CH3C6H4SO2]*

107 Medium [NH2CsHaNH]*

91 High [C7H7]* (Tropylium ion)

lonization Mode: Electron lonization (El). Fragmentation patterns are predicted.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of N-(4-
Aminophenyl)-4-methylbenzenesulfonamide.
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Synthesis Protocol

A reported synthesis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide involves the
reaction of p-toluenesulfonyl chloride with p-phenylenediamine.

Materials:

e p-Toluenesulfonyl chloride

e p-Phenylenediamine

e Distilled water

e Sodium carbonate solution (e.g., 1 M)
e Methanol (for recrystallization)
Procedure:

» Dissolve p-phenylenediamine in distilled water in a round-bottom flask equipped with a
magnetic stirrer.

o Slowly add p-toluenesulfonyl chloride to the stirring solution at room temperature.

o Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of a
sodium carbonate solution.

o Continue stirring the reaction mixture for several hours until the reaction is complete
(monitoring by TLC is recommended).

o Collect the resulting precipitate by vacuum filtration.

e Wash the precipitate thoroughly with distilled water to remove any unreacted starting
materials and salts.

e Dry the crude product in a desiccator or a vacuum oven.

» Recrystallize the crude product from a suitable solvent, such as methanol, to obtain purified
crystals of N-(4-Aminophenyl)-4-methylbenzenesulfonamide.
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Spectroscopic Analysis Protocols

Instrumentation:
e Fourier Transform Infrared (FT-IR) Spectrometer
Sample Preparation (KBr Pellet Method):

e Grind a small amount of the dried sample (1-2 mg) with approximately 100-200 mg of dry
potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous
powder is obtained.

o Transfer the powder to a pellet press and apply pressure to form a transparent or translucent
pellet.

e Place the KBr pellet in the sample holder of the FT-IR spectrometer.
Data Acquisition:
e Record the spectrum over a range of 4000-400 cm~1.

e Acquire a background spectrum of the empty sample compartment or a pure KBr pellet and
subtract it from the sample spectrum.

Instrumentation:
 NMR Spectrometer (e.g., 300 MHz or higher)
Sample Preparation:

» Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent
(e.g., DMSO-ds or CDCIs) in an NMR tube.

e Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already
present in the solvent.

Data Acquisition for *H NMR:

e Tune and shim the spectrometer for the specific sample and solvent.
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e Acquire the *H NMR spectrum using appropriate parameters (e.g., pulse width, acquisition
time, relaxation delay).

» Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.

 Integrate the signals and reference the chemical shifts to TMS (0.00 ppm).
Data Acquisition for 13C NMR:
e Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence.

o Alarger number of scans will likely be required compared to *H NMR due to the lower natural
abundance of 13C.

e Process the data similarly to the *H NMR spectrum.
Instrumentation:

e Mass Spectrometer with an appropriate ionization source (e.g., Electron lonization - El or
Electrospray lonization - ESI).

Sample Preparation (for El):

 Introduce a small amount of the solid sample directly into the ion source via a direct insertion
probe.

 Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced
via a gas chromatograph (GC-MS).

Data Acquisition:
o Set the ionization energy (typically 70 eV for EI).

e Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.

Visualizations

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1331136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

The following diagrams illustrate key workflows and relationships relevant to the analysis of N-
(4-Aminophenyl)-4-methylbenzenesulfonamide.
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Caption: Workflow for the synthesis and spectroscopic analysis of the target compound.
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Caption: Correlation of functional groups with spectroscopic signals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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